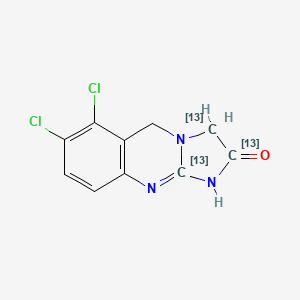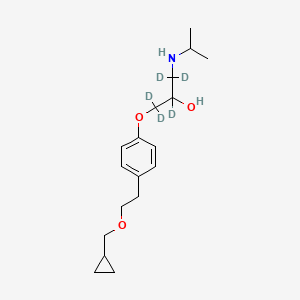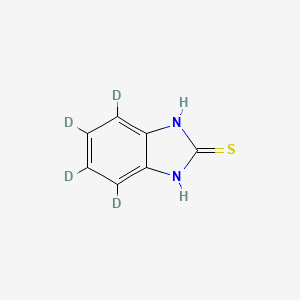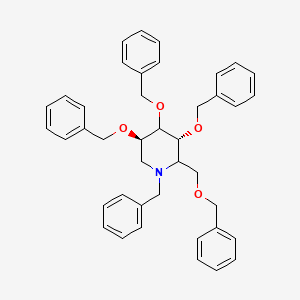![molecular formula C17H26N2O2 B562806 (2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one CAS No. 1217628-30-2](/img/structure/B562806.png)
(2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
The compound (2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one features a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely utilized in medicinal chemistry to develop treatments for human diseases. The interest in pyrrolidine and its derivatives, including the subject compound, is due to their ability to efficiently explore pharmacophore space due to sp^3-hybridization, contribute to stereochemistry, and provide increased three-dimensional coverage through non-planarity, a phenomenon referred to as "pseudorotation". These features facilitate the design of new pyrrolidine compounds with diverse biological profiles, highlighting the versatility of pyrrolidine scaffolds in drug discovery (Li Petri et al., 2021).
Stereochemistry in Pharmacology
Stereochemistry plays a crucial role in the pharmacological profile of drug candidates, including compounds with pyrrolidine rings. Different stereoisomers of pyrrolidine-based compounds, due to their distinct spatial orientations of substituents, can bind differently to enantioselective proteins, leading to varied biological activities. This principle underscores the importance of considering stereochemical configurations in the development of new compounds for therapeutic purposes, as seen with (2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one (Veinberg et al., 2015).
Antitubercular Activity
Research into modifications of the isoniazid structure, akin to the structure of the subject compound, reveals its potential in developing new anti-tubercular agents. By evaluating derivatives for their in vitro efficacy against various strains of Mycobacterium tuberculosis, significant anti-TB activity has been found, highlighting the potential of structurally similar compounds for the rational design of new leads for anti-TB compounds (Asif, 2014).
Isoquinoline Derivatives in Therapeutics
The discussion on isoquinoline derivatives emphasizes the structural similarity and pharmacological relevance to the subject compound. Isoquinolines exhibit a wide range of biological activities, including anti-fungal, anti-Parkinsonism, anti-tubercular, and anti-tumour effects. This underscores the potential of compounds like (2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one in various therapeutic areas (Danao et al., 2021).
Eigenschaften
IUPAC Name |
(2R)-2-(aminomethyl)-3-methyl-1-[(2R)-2-phenylmethoxypyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13(2)15(11-18)17(20)19-10-6-9-16(19)21-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,18H2,1-2H3/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCUUQOSXAHEEI-JKSUJKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)C(=O)N1CCCC1OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CN)C(=O)N1CCC[C@H]1OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652423 | |
| Record name | (2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(2-benzyloxy-methyl-pyrrolidin-1-YL)-3-methyl-butan-1-one | |
CAS RN |
1217628-30-2 | |
| Record name | rel-(2R)-2-(Aminomethyl)-3-methyl-1-[(2R)-2-(phenylmethoxy)-1-pyrrolidinyl]-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217628-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



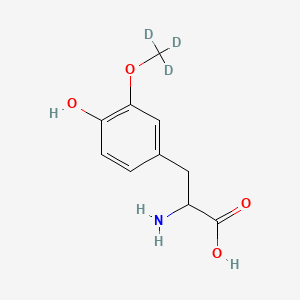
![Ethyl [2-Diethylaminocarbonylthio)]phenylacetate](/img/structure/B562728.png)
![Ethyl [2-Diethylaminothiocarboxyl)]phenylacetate](/img/structure/B562729.png)


![7H-[1,3]Thiazolo[4,5-g]indazole](/img/structure/B562733.png)
